Chemical structure and properties of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Chemical structure and properties of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
An In-Depth Technical Guide to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Introduction
2-(2-Isopropyl-imidazol-1-yl)-propionic acid is a substituted imidazole derivative incorporating a propionic acid moiety. The imidazole ring is a fundamental component of the amino acid histidine and is prevalent in many biologically active molecules, contributing to their therapeutic effects through various mechanisms such as hydrogen bonding and metal coordination.[1] The propionic acid functional group, a simple carboxylic acid, is also found in numerous compounds with diverse applications, from preservatives to pharmaceuticals.[2][3] This guide provides a comprehensive overview of the chemical structure, predicted properties, a hypothetical synthetic route, and potential applications of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, synthesized from available data on analogous compounds to provide a valuable resource for researchers and drug development professionals.
Chemical Structure and Nomenclature
The chemical structure of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid consists of an imidazole ring substituted at the 2-position with an isopropyl group and at the 1-position with a 2-propionic acid group.
IUPAC Name
2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid
Chemical Structure Diagram
Caption: 2D structure of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C9H14N2O2 | - |
| Molecular Weight | 182.22 g/mol | - |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | General property of similar organic acids.[4] |
| pKa | ~4-5 (carboxylic acid) | Based on propionic acid.[2] |
| LogP | ~0.5 - 1.5 | Estimated based on similar imidazole derivatives.[5] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | - |
| Hydrogen Bond Acceptors | 3 (from N in imidazole and O in carboxylic acid) | - |
| Rotatable Bonds | 3 | - |
Hypothetical Synthesis
A plausible synthetic route for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid can be conceptualized based on established methods for the synthesis of N-substituted imidazoles.[1][6] The proposed pathway involves the N-alkylation of 2-isopropylimidazole with a suitable propionic acid derivative.
Proposed Synthetic Workflow
Caption: Hypothetical synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual guide based on similar synthetic procedures.[1][6]
Step 1: N-Alkylation of 2-Isopropylimidazole
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To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromopropionate (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(2-isopropyl-imidazol-1-yl)propionate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl 2-(2-isopropyl-imidazol-1-yl)propionate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid (HCl).
-
The product, 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of similar benzimidazole and imidazole derivatives.[7]
| Spectroscopy | Predicted Chemical Shift (δ, ppm) or Frequency (cm⁻¹) | Assignment |
| ¹H NMR | ~1.3 (d, 6H) | Isopropyl -CH₃ |
| ~1.6 (d, 3H) | Propionic acid -CH₃ | |
| ~3.0 (sept, 1H) | Isopropyl -CH | |
| ~4.5 (q, 1H) | Propionic acid -CH | |
| ~7.0-7.5 (m, 2H) | Imidazole C-H | |
| ~10-12 (br s, 1H) | Carboxylic acid -OH | |
| ¹³C NMR | ~18-22 | Propionic acid -CH₃ |
| ~22-25 | Isopropyl -CH₃ | |
| ~28-32 | Isopropyl -CH | |
| ~55-60 | Propionic acid -CH | |
| ~120-130 | Imidazole C-H | |
| ~150-155 | Imidazole C-isopropyl | |
| ~170-175 | Carboxylic acid C=O | |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2900-3000 | C-H stretch (aliphatic) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1600, ~1500 | C=N and C=C stretch (imidazole ring) |
Potential Applications and Biological Relevance (Inferred)
While no specific biological activity has been reported for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, its structural motifs suggest several areas of potential interest for researchers.
-
Antimicrobial Activity: Imidazole-based compounds are known to possess antifungal and antibacterial properties.[8] Propionic acid itself is used as an antimicrobial agent.[9] The combination of these two moieties could lead to novel antimicrobial agents.
-
Cardiovascular Research: Certain imidazole propionic acid derivatives have been implicated in the gut-heart axis and the development of atherosclerosis.[10] Investigating the effect of this specific isomer on cardiovascular pathways could be a fruitful area of research.
-
Peptide Synthesis and Biomaterials: As a derivative of an amino acid-like structure, this compound could serve as a building block in peptide synthesis or for the development of novel biomaterials.[11]
Conclusion
This technical guide provides a foundational understanding of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, a molecule for which direct experimental data is currently limited. By extrapolating from the known chemistry of related compounds, we have outlined its structure, predicted its physicochemical and spectroscopic properties, and proposed a viable synthetic route. The inferred potential applications in antimicrobial and cardiovascular research highlight the importance of further investigation into this and similar molecules. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of novel imidazole derivatives.
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